molecular formula C16H14N6O B2601473 N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097868-45-4

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2601473
CAS No.: 2097868-45-4
M. Wt: 306.329
InChI Key: NAZUEWBJIWAGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound featuring a quinoxaline-2-carbonyl group linked to an azetidine ring, which is further connected to a pyrimidin-4-amine moiety. Quinoxaline derivatives are known for their role in medicinal chemistry, particularly as kinase inhibitors, due to their planar aromatic structure and hydrogen-bonding capabilities.

Properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O/c23-16(14-7-18-12-3-1-2-4-13(12)21-14)22-8-11(9-22)20-15-5-6-17-10-19-15/h1-7,10-11H,8-9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZUEWBJIWAGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated quinoxaline under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized for cost-effectiveness and yield. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The choice of solvents, catalysts, and purification methods are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents/Modifications Reference ID
N-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine Pyridine + Azetidine + Pyrimidine Fluoropyridine replaces quinoxaline
6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine Quinazoline + Phenoxyphenyl Quinazoline core; dimethoxy and phenoxy groups
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole + Pyridine Pyrazole core; cyclopropyl and methyl groups
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Pyrimidine + Pyridine Substituted phenyl ring; pyridyl group
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolopyrimidine 4-Chlorobenzyl; methoxyethyl side chain

Key Observations :

  • Heterocyclic Core: The quinoxaline group in the target compound distinguishes it from pyridine (), quinazoline (), and pyrazole () analogs. Quinoxaline’s larger aromatic surface may enhance π-stacking interactions compared to smaller heterocycles.
  • In contrast, the 4-chlorobenzyl group in adds lipophilicity, which may affect membrane permeability.
  • Azetidine vs. Flexible Chains : The azetidine ring in the target compound imposes conformational constraints absent in analogs with flexible side chains (e.g., methoxyethyl in ), possibly improving binding specificity.

Physicochemical Properties

  • Melting Points: The cyclopropyl-pyrazole analog () has a melting point of 104–107°C, indicative of moderate crystallinity. Quinoxaline derivatives typically exhibit higher melting points due to stronger intermolecular interactions.
  • Solubility : The dihydrochloride salt of N-(azetidin-3-yl)pyrimidin-2-amine () suggests that salt formation can enhance aqueous solubility, a strategy applicable to the target compound.
  • Lipophilicity: The trifluoromethoxy group in and the chlorobenzyl group in increase logP values compared to the target compound’s quinoxaline-carbonyl group, which may balance hydrophilicity and membrane permeability.

Biological Activity

N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine, supported by data tables and relevant case studies.

Overview of the Compound

This compound features a quinoxaline moiety, an azetidine ring, and a pyrimidine group. Quinoxaline derivatives are known for their broad spectrum of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. The structural complexity of this compound allows it to interact with various biological targets, making it a versatile candidate for further research.

The biological activity of this compound can be attributed to its interaction with multiple molecular targets:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By interfering with this enzyme's function, the compound can induce apoptosis in cancer cells.
  • Cellular Signaling Modulation : It influences various signaling pathways involved in cell proliferation and survival. For instance, it can activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins, leading to increased cell death in malignant cells.
  • Antimicrobial Properties : The quinoxaline structure is known to exhibit antimicrobial activity against a range of pathogens, suggesting that this compound may also have potential as an antimicrobial agent .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in studies involving this compound:

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits activity against various pathogens
Enzyme InhibitionInhibits DNA topoisomerase II
Cell SignalingAlters signaling pathways related to cell survival

Case Study 1: Antitumor Activity

In a study evaluating the anticancer properties of quinoxaline derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways and mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.